(2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS No.: 898763-80-9

Cat. No.: VC2300693

Molecular Formula: C18H15F2NO

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898763-80-9 |

|---|---|

| Molecular Formula | C18H15F2NO |

| Molecular Weight | 299.3 g/mol |

| IUPAC Name | (2,4-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H15F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |

| Standard InChI Key | ZEFNJRAJAFHBQL-UHFFFAOYSA-N |

| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

| Canonical SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Introduction

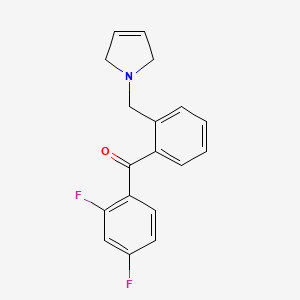

Chemical Identity and Structure

Basic Information

(2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is identified by CAS number 898763-80-9 and PubChem CID 24725561. It was first registered in chemical databases on February 29, 2008, and has maintained an active presence in chemical literature since then, with its most recent database modification recorded on March 1, 2025 . The compound belongs to the class of benzophenone derivatives and is specifically categorized among fluorinated organic compounds in PubChem's classification system.

The molecular formula of this compound is C18H15F2NO, corresponding to a molecular weight of 299.3 g/mol . The structure features a ketone (methanone) bridge connecting a 2,4-difluorophenyl group to a 2-substituted phenyl ring, with the latter bearing a 2,5-dihydro-1H-pyrrol-1-yl moiety attached via a methylene linker.

Nomenclature and Synonyms

The compound is known by several synonyms that reflect its structural features:

-

(2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (IUPAC name)

-

2,4-difluoro-2'-(3-pyrrolinomethyl) benzophenone

-

(2,4-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone

-

1-{[2-(2,4-difluorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole

Structural Characteristics

Molecular Structure

The structure of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can be divided into three key components:

-

A 2,4-difluorophenyl group

-

A central ketone (methanone) functional group

-

A 2-substituted phenyl ring bearing a 2,5-dihydro-1H-pyrrol-1-yl group via a methylene bridge

This arrangement creates a molecule with multiple functional groups and a somewhat complex three-dimensional structure, as evidenced by the availability of 3D conformer data in the PubChem database .

Table 1: Basic Structural Information of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

| Parameter | Value |

|---|---|

| Molecular Formula | C18H15F2NO |

| Molecular Weight | 299.3 g/mol |

| CAS Number | 898763-80-9 |

| PubChem CID | 24725561 |

| Creation Date in PubChem | February 29, 2008 |

| Modification Date in PubChem | March 1, 2025 |

Structural Analogs and Related Compounds

Several structural analogs of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have been documented, primarily differing in the position of substituents or the nature of the aromatic rings:

-

(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898749-58-1): This positional isomer features the dihydropyrrolylmethyl group at the 3-position of the phenyl ring instead of the 2-position .

-

(3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898763-82-1): In this structural analog, the fluorine atoms are positioned at the 3,4-positions of the phenyl ring rather than the 2,4-positions .

-

(2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898764-73-3): Another positional isomer with the dihydropyrrolylmethyl group at the 4-position of the phenyl ring.

-

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone (CAS: 898763-35-4): A related compound where the difluorophenyl group is replaced by a 3,5-dimethylphenyl group .

Table 2: Comparison of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone with Selected Structural Analogs

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898763-80-9 | 299.3 g/mol | Reference compound |

| (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898749-58-1 | 299.3 g/mol | Pyrrolylmethyl at 3-position |

| (3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898763-82-1 | 299.3 g/mol | Fluorine at 3,4-positions |

| (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone | 898763-35-4 | 291.4 g/mol | 3,5-Dimethylphenyl instead of difluorophenyl |

Chemical Properties

Functional Groups Analysis

The compound contains several key functional groups that define its chemical behavior:

-

Ketone (Methanone) Group: The carbonyl group connecting the two aromatic rings is a characteristic feature of benzophenone derivatives. This group is typically reactive toward nucleophilic addition reactions.

-

Fluorophenyl Group: The presence of two fluorine atoms at the 2,4-positions of one phenyl ring affects the electronic distribution in the aromatic system. Fluorine, being highly electronegative, withdraws electron density through both inductive and resonance effects.

-

Dihydropyrrole Group: The 2,5-dihydro-1H-pyrrole moiety contains a tertiary amine and an unsaturated bond, giving it potential for both nucleophilic and electrophilic reactions.

-

Methylene Bridge: The CH2 group connecting the phenyl ring to the nitrogen of the dihydropyrrole provides conformational flexibility to the molecule.

Spectroscopic and Analytical Characteristics

Structural Elucidation

The structure of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can be elucidated through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show signals for the aromatic protons of both phenyl rings, the methylene protons (typically around 4-5 ppm), and the protons of the dihydropyrrole ring.

-

19F NMR would display two distinct signals for the fluorine atoms at the 2- and 4-positions of the phenyl ring, with different chemical shifts due to their different chemical environments.

-

13C NMR would reveal the carbonyl carbon (typically around 190-200 ppm), aromatic carbons, and the carbons of the dihydropyrrole ring.

-

-

Mass Spectrometry:

-

The molecular ion peak would be expected at m/z 299, corresponding to the molecular weight.

-

Fragmentation patterns might include cleavage at the carbonyl group and loss of the dihydropyrrole moiety.

-

-

Infrared Spectroscopy:

-

The carbonyl group would show a strong absorption band typically in the range of 1650-1700 cm-1.

-

C-F stretching vibrations would be observed in the 1000-1300 cm-1 region.

-

Comparative Analysis with Structural Analogs

The spectroscopic data for (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would show similarities to its structural analogs, with specific differences reflecting the variation in substitution patterns:

-

Comparison with the 3-substituted isomer (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would reveal differences in the aromatic proton coupling patterns in 1H NMR, reflecting the different substitution positions on the phenyl ring .

-

Comparison with (3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would show differences in the 19F NMR signals due to the different positions of the fluorine atoms .

Structural Relationships and Molecular Design

Structure-Property Relationships

-

The 2,4-difluoro substitution pattern on one phenyl ring creates an electronic asymmetry in the molecule, potentially influencing its reactivity and intermolecular interactions.

-

The positioning of the dihydropyrrole group at the ortho position (2-position) of the other phenyl ring may allow for intramolecular interactions or conformational effects that would be different from those in the meta (3-position) or para (4-position) isomers.

-

The combination of the electron-withdrawing fluorophenyl group and the electron-donating dihydropyrrole moiety creates a molecule with interesting electronic distribution, potentially useful in molecular design for specific applications.

Relationship to Other Chemical Classes

The structural features of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone connect it to several important classes of compounds:

-

Benzophenones: The central methanone bridge connecting two aromatic rings places this compound in the benzophenone family, members of which have been studied for various applications including as UV absorbers and photosensitizers.

-

Fluorinated Aromatics: The presence of fluorine substituents on an aromatic ring links this compound to the broader class of fluorinated aromatics, which are important in medicinal chemistry due to the unique properties that fluorine imparts, such as increased lipophilicity and metabolic stability.

-

Nitrogen Heterocycles: The dihydropyrrole moiety places this compound among nitrogen heterocycle-containing structures, which are prevalent in pharmaceutical compounds and natural products.

Analytical Methods and Characterization

Chromatographic Analysis

The analysis of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone and related compounds typically involves:

-

High-Performance Liquid Chromatography (HPLC): Utilizing reverse-phase columns with appropriate mobile phases and UV detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Potentially useful for analysis if the compound has sufficient volatility or after appropriate derivatization.

-

Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis or for preliminary identification.

Structural Confirmation

Structural confirmation of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would typically require a combination of techniques:

-

Single-Crystal X-ray Diffraction: Providing definitive three-dimensional structural information if suitable crystals can be obtained.

-

Multi-dimensional NMR Techniques: Including COSY, HSQC, and HMBC experiments to establish connectivity between different parts of the molecule.

-

High-Resolution Mass Spectrometry: To confirm the molecular formula through accurate mass measurement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume